3-Nitrocyclopentane-1-carbaldehyde
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Overview
Description
3-Nitrocyclopentane-1-carbaldehyde is an organic compound that belongs to the class of nitrocycloalkanes It features a cyclopentane ring substituted with a nitro group (-NO2) and an aldehyde group (-CHO)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitrocyclopentane-1-carbaldehyde typically involves the nitration of cyclopentane derivatives followed by formylation. One common method is the nitration of cyclopentane using nitric acid in the presence of sulfuric acid to introduce the nitro group. The resulting nitrocyclopentane is then subjected to formylation using reagents such as dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid catalyst like aluminum chloride (AlCl3) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity, making the compound suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
3-Nitrocyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-Nitrocyclopentane-1-carboxylic acid.
Reduction: 3-Aminocyclopentane-1-carbaldehyde.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
3-Nitrocyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and aldehyde groups.
Industry: Used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Nitrocyclopentane-1-carbaldehyde involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
3-Nitrocyclohexane-1-carbaldehyde: Similar structure but with a six-membered ring.
3-Nitrocyclopentane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-Aminocyclopentane-1-carbaldehyde: Similar structure but with an amino group instead of a nitro group.
Uniqueness
3-Nitrocyclopentane-1-carbaldehyde is unique due to the presence of both a nitro group and an aldehyde group on a five-membered ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it valuable for various applications in research and industry.
Properties
CAS No. |
6939-32-8 |
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Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
3-nitrocyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C6H9NO3/c8-4-5-1-2-6(3-5)7(9)10/h4-6H,1-3H2 |
InChI Key |
ZSOVPIGGWTVDQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1C=O)[N+](=O)[O-] |
Origin of Product |
United States |
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